3-Methyl-1,2-dihydroquinazolin-3-ium iodide
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Overview
Description
3-Methyl-1,2-dihydroquinazolin-3-ium iodide is a nitrogen-containing heterocyclic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-dihydroquinazolin-3-ium iodide typically involves the condensation of an aldehyde or ketone with 2-aminobenzamide . This reaction is often carried out under reflux conditions in the presence of an acid catalyst. The resulting product is then treated with methyl iodide to form the desired iodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of aqueous media and recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2-dihydroquinazolin-3-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which have significant pharmacological activities .
Scientific Research Applications
3-Methyl-1,2-dihydroquinazolin-3-ium iodide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Methyl-1,2-dihydroquinazolin-3-ium iodide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but without the methyl and iodide groups.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
Dihydroquinazoline: A reduced form of quinazoline with hydrogen atoms added to the nitrogen atoms
Uniqueness
3-Methyl-1,2-dihydroquinazolin-3-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and iodide ion enhances its reactivity and potential pharmacological activities compared to its analogs .
Properties
CAS No. |
56314-12-6 |
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Molecular Formula |
C9H11IN2 |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
3-methyl-1,2-dihydroquinazolin-3-ium;iodide |
InChI |
InChI=1S/C9H10N2.HI/c1-11-6-8-4-2-3-5-9(8)10-7-11;/h2-6H,7H2,1H3;1H |
InChI Key |
IACIETCGLSXEEP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC2=CC=CC=C2NC1.[I-] |
Origin of Product |
United States |
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